molecular formula C21H17ClO7 B11159386 methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11159386
M. Wt: 416.8 g/mol
InChI Key: SGGLTPMHLBOCGJ-UHFFFAOYSA-N
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Description

Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a chromenone core, and a chloro substituent

Preparation Methods

The synthesis of methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the benzodioxole moiety: This can be achieved by reacting catechol with disubstituted halomethanes.

    Synthesis of the chromenone core: The chromenone core can be synthesized through a series of condensation reactions involving appropriate aldehydes and ketones.

    Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro group.

    Final coupling and esterification: The final step involves coupling the benzodioxole and chromenone intermediates, followed by esterification to form the methyl ester.

Chemical Reactions Analysis

Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity and leading to biological effects. Additionally, the chromenone core may participate in redox reactions, influencing cellular processes such as apoptosis or cell proliferation .

Comparison with Similar Compounds

Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H17ClO7

Molecular Weight

416.8 g/mol

IUPAC Name

methyl 2-[7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C21H17ClO7/c1-11-14-4-3-13(6-17(14)29-21(24)15(11)7-20(23)25-2)26-9-12-5-18-19(8-16(12)22)28-10-27-18/h3-6,8H,7,9-10H2,1-2H3

InChI Key

SGGLTPMHLBOCGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC4=C(C=C3Cl)OCO4)CC(=O)OC

Origin of Product

United States

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